Vapendavir-d5 is a deuterated form of Vapendavir, a compound known for its antiviral properties against enteroviruses, particularly the human rhinovirus. This compound has gained attention for its potential therapeutic applications in treating viral infections. Vapendavir-d5 is often used as an internal standard in research for quantifying Vapendavir levels in biological samples, enhancing the accuracy of pharmacokinetic studies.
Vapendavir-d5 is classified under antiviral agents, specifically targeting picornaviruses. It is a synthetic derivative of Vapendavir, which itself has been investigated for its efficacy against various strains of rhinoviruses and enteroviruses. The compound is cataloged with the CAS number 2738376-73-1 and is available from several chemical suppliers, including Cayman Chemical and GLP Bio .
The synthesis of Vapendavir-d5 involves the incorporation of deuterium atoms into the Vapendavir structure. This modification is crucial for enhancing the compound's stability and improving its detection in analytical chemistry. The synthesis typically follows these steps:
Vapendavir-d5 undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:
Vapendavir exerts its antiviral effects primarily by binding to the viral capsid, which prevents uncoating and subsequent release of viral RNA into host cells. The mechanism can be summarized as follows:
Research indicates that Vapendavir has shown efficacy against various strains of rhinoviruses, making it a promising candidate for antiviral therapy .
Vapendavir-d5 exhibits several notable physical and chemical properties:
These properties are essential for its application in both research settings and potential therapeutic uses .
Vapendavir-d5 serves multiple roles in scientific research:
Vapendavir-d5 functions as a capsid binder, inhibiting early-stage viral replication by obstructing viral uncoating or host-cell attachment. Its parent compound, vapendavir, exhibits potent activity against enterovirus 71 (EV71), with EC₅₀ values of 0.5–1.4 μM across diverse EV71 strains [1] [5]. Mechanistically, it anchors within a hydrophobic pocket beneath the VP1 canyon region, preventing conformational changes required for viral RNA release [3] [5]. Resistance profiling reveals that mutations in this pocket (e.g., VP1-C199R/Y in rhinovirus 14, VP1-I194F in poliovirus) reduce binding affinity, though extra-pocket mutations like VP1-G149C in rhinovirus 2 induce paradoxical drug dependency—where viral replication necessitates vapendavir binding for capsid stabilization [3].
Comparative Activity of Capsid Binders Against PicornavirusesTable 1: Antiviral efficacy (EC₅₀) of vapendavir and reference compounds against key picornaviruses [3] [5]
Virus | Vapendavir (μM) | Pirodavir (μM) | Pleconaril (μM) |
---|---|---|---|
EV71 (Genogroup A) | 0.098 ± 0.026 | 0.361 ± 0.209 | >262 |
EV71 (Genogroup B5) | 0.198 ± 0.078 | 0.484 ± 0.170 | >262 |
Rhinovirus 14 | 0.15* | 0.22* | 3.5* |
Poliovirus 1 | 0.34* | 0.41* | 0.34* |
*Representative values from resistance selection studies [3]
Notably, vapendavir retains efficacy against pleconaril-resistant EV71 strains due to deeper interactions with the VP1 pore, facilitated by hydrogen bonding with Asp112/Ile113 residues—interactions absent in pleconaril [5].
Deuterium incorporation at metabolically vulnerable sites leverages the kinetic isotope effect (KIE), which decelerates enzymatic cleavage of C–D bonds by 2–10-fold compared to C–H bonds. In vapendavir-d5, deuterium atoms replace hydrogen at the ethoxy moiety (–OCH₂CH₃ → –OCD₂CD₃), a site susceptible to cytochrome P450 oxidation [4]. This modification prolongs systemic exposure, enhancing bioavailability for quantitative tracing in mass spectrometry-based assays [4] [8]. Unlike structural analogs, deuteration does not alter target binding; in vitro studies confirm identical antiviral EC₅₀ values between vapendavir and vapendavir-d5 [1].
Impact of Deuteration on Pharmacokinetic ParametersTable 2: Key structural and functional advantages of deuterium in vapendavir-d5 [1] [4] [8]
Parameter | Vapendavir | Vapendavir-d5 | Functional Implication |
---|---|---|---|
Molecular weight | 382.45 g/mol | 387.49 g/mol | Enables MS differentiation |
Metabolic site | Ethoxy group | Deuterated ethoxy | Reduced CYP-mediated clearance |
Isotope purity | N/A | ≥99% d₅ | Minimizes metabolic interference |
Primary use | Therapeutic candidate | Metabolic tracer | Facilitates ADME studies |
This approach aligns with FDA-approved deuterated drugs (e.g., deutetrabenazine), underscoring its utility in optimizing antiviral candidates [4].
Picornaviruses pose distinct clinical challenges:
Capsid Variability and Drug Resistance HotspotsTable 3: Clinically relevant picornaviruses and their susceptibility to capsid binders [2] [3] [5]
Virus | Disease Burden | Key Resistance Mutations | Vapendavir EC₅₀ (μM) |
---|---|---|---|
Rhinovirus 2 | Common cold, asthma | VP1-G149C (drug-dependent) | 0.18* |
Rhinovirus 14 | COPD exacerbations | VP1-C199Y | 0.15* |
Enterovirus D68 | Acute flaccid myelitis | VP1-M252L, VP1-A156T | 0.50–0.70 |
Poliovirus 1 | Acute flaccid paralysis | VP1-I194F | 0.34* |
*Values from resistance selection assays [3]
Capsid binder efficacy varies significantly across genera due to structural divergence in the VP1 hydrophobic pocket—e.g., EV-D68 requires anchors to Asp112 for inhibition, while EV71 is less dependent [5].
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: